2-tert-Butyl-4-(4-fluorophenyl)oxazole 2-tert-Butyl-4-(4-fluorophenyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13938324
InChI: InChI=1S/C13H14FNO/c1-13(2,3)12-15-11(8-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3
SMILES:
Molecular Formula: C13H14FNO
Molecular Weight: 219.25 g/mol

2-tert-Butyl-4-(4-fluorophenyl)oxazole

CAS No.:

Cat. No.: VC13938324

Molecular Formula: C13H14FNO

Molecular Weight: 219.25 g/mol

* For research use only. Not for human or veterinary use.

2-tert-Butyl-4-(4-fluorophenyl)oxazole -

Specification

Molecular Formula C13H14FNO
Molecular Weight 219.25 g/mol
IUPAC Name 2-tert-butyl-4-(4-fluorophenyl)-1,3-oxazole
Standard InChI InChI=1S/C13H14FNO/c1-13(2,3)12-15-11(8-16-12)9-4-6-10(14)7-5-9/h4-8H,1-3H3
Standard InChI Key UWBWAOANGXYHGN-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=NC(=CO1)C2=CC=C(C=C2)F

Introduction

Structural and Chemical Properties

Molecular Architecture

The oxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom in the 1,3-positions. The tert-butyl group at the 2-position introduces steric bulk, while the 4-fluorophenyl substituent at the 4-position contributes electronic effects through the para-fluorine atom. This combination creates a planar aromatic system with moderate polarity, as evidenced by its calculated LogP value of 3.64 .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC13H14FNO\text{C}_{13}\text{H}_{14}\text{FNO}
Molecular Weight219.25 g/mol
Exact Mass219.106 Da
Topological Polar Surface Area26.03 Ų
LogP3.64

Spectroscopic Characteristics

While direct spectroscopic data for 2-tert-butyl-4-(4-fluorophenyl)oxazole remains sparse in open literature, analogous compounds provide insights:

  • 1H^1\text{H}-NMR: The tert-butyl group typically appears as a singlet near δ 1.3–1.5 ppm, while aromatic protons resonate between δ 7.2–8.0 ppm .

  • 13C^{13}\text{C}-NMR: The oxazole ring carbons are observed at δ 145–160 ppm, with the tert-butyl carbon at δ 28–32 ppm .

  • Mass Spectrometry: The molecular ion peak at m/z 219.1 confirms the molecular weight, with fragmentation patterns dominated by loss of the tert-butyl group (–57 Da).

Synthetic Methodologies

Direct Lithiation-Bromination

A regiocontrolled approach involves lithiation of the parent oxazole at the 2-position using n-BuLi, followed by electrophilic trapping with dibromoethane derivatives. This method, demonstrated for 2-bromooxazole derivatives , could be adapted for introducing the tert-butyl group via subsequent alkylation.

Suzuki–Miyaura Cross-Coupling

The 4-fluorophenyl moiety can be installed via palladium-catalyzed coupling between a bromooxazole precursor and 4-fluorophenylboronic acid. This strategy has been successfully employed for synthesizing 5-aryloxazoles in yields exceeding 70% .

Table 2: Representative Synthesis Pathways

StepReagents/ConditionsYield
Oxazole lithiationn-BuLi, THF, –78°C74%
tert-Butyl introductiontert-Butyl bromide, CuI62–91%
Suzuki couplingPd(PPh₃)₄, K₂CO₃, DME68%

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-rich oxazole ring undergoes nitration and sulfonation at the 5-position, though steric hindrance from the tert-butyl group may limit reactivity. Computational studies suggest the 4-fluorophenyl group directs electrophiles to the oxazole’s 5-position via resonance effects .

Ring-Opening Reactions

Challenges and Future Directions

Current limitations include:

  • Synthetic Scalability: Multi-step sequences with cryogenic conditions hinder large-scale production .

  • Characterization Gaps: Limited public data on solubility, melting point, and spectral fingerprints.

Future research should prioritize:

  • Development of one-pot syntheses using continuous flow chemistry

  • Comprehensive toxicological profiling for biomedical applications

  • Exploration of photophysical properties for optoelectronic uses

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